1-Benzoxepin-3(2H)-one
Overview
Description
1-Benzoxepin-3(2H)-one is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring . It is found in the skeleton of several fungal metabolites .
Synthesis Analysis
The synthesis of 1-Benzoxepin-3(2H)-one involves several steps. For instance, 4-Phenyl-1-benzoxepin-3-(2H)-ones can be O-methylated to form the methyl ethers by reacting them first with potassium tert-butoxide and then with methyl fluorosulfonate at low temperature . The O-acetylation of 2,3-dihydro-1-benzoxepin-3-ones to afford the 3-acetoxy-1-benzoxepins is readily achieved by the action of acetic anhydride in the presence of an appropriate base, such as pyridine, triethylamine, or sodium acetate .Molecular Structure Analysis
The molecular structure of 1-Benzoxepin-3(2H)-one consists of an oxepin ring and a benzene ring . There are three isomers, varying in where the oxygen is positioned in the oxepin heterocycle relative to where the benzene is fused to it .Chemical Reactions Analysis
The chemical reactions of 1-Benzoxepin-3(2H)-one are diverse and depend on the specific conditions and reagents used. For example, it can undergo O-methylation and O-acetylation reactions as mentioned in the synthesis analysis .Scientific Research Applications
Synthesis Techniques
- Concise Synthesis Methods : A concise three-step strategy was developed for synthesizing 2-benzoxepin-3(1H)-ones, involving intermolecular Heck coupling, reduction of carbonyl functionality, and base-induced intramolecular condensation (Hazra, Krishna, & Satyanarayana, 2015).
- Sequential One-Pot Synthesis : Another approach for synthesizing 2-benzoxepin-3(1H)-ones involves a one-pot method integrating oxy-Michael addition, Heck coupling, and intramolecular degradation followed by condensation (Reddy, Krishna, & Satyanarayana, 2013).
Derivatives and Metabolites
- Isolation from Fungal Cultures : 3,7-Bis(hydroxymethyl)-1-benzoxepin-5(2H)-one, a novel oxygen heterocyclic metabolite, was isolated from Marasmiellus ramealis cultures, indicating a natural occurrence and potential for further exploration in natural product chemistry (Holroyde, Orr, & Thaller, 1978).
Chemical Properties and Applications
- Olfactory Properties : The synthesis and olfactory properties of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-ones, which possess an intense marine, spicy-vanillic odor, highlight the application in fragrance chemistry (Kraft, Popaj, Müller, & Schär, 2010).
- Bioactivity and Ecological Role : Benzoxazinones, a class including (2H)-1,4-benzoxazin-3(4H)-ones, exhibit significant bioactivity, demonstrating phytotoxic, antifungal, antimicrobial, and antifeedant effects. This highlights their potential as natural herbicide models and their ecological roles in plant defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Biological and Pharmacological Research
- Medical Applications : Research into benzoxepin derivatives, including 1,5-benzoxathiepin and 1-benzoxepin, reveals potential in serotonin receptor-blocking activity, suggesting applications in the development of pharmaceuticals for conditions influenced by serotonin receptors (Sugihara, Mabuchi, Hirata, Imamoto, & Kawamatsu, 1987).
Future Directions
properties
IUPAC Name |
1-benzoxepin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXWDVCAVGNSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460434 | |
Record name | 1-Benzoxepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoxepin-3(2H)-one | |
CAS RN |
369376-68-1 | |
Record name | 1-Benzoxepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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